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molecular formula C12H12O4 B4332577 2-Acetyl-5-(furan-2-yl)cyclohexane-1,3-dione

2-Acetyl-5-(furan-2-yl)cyclohexane-1,3-dione

Cat. No. B4332577
M. Wt: 220.22 g/mol
InChI Key: YCPHFZTXIHZWJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08592430B2

Procedure details

The title compound was prepared from 5-(2-furyl)-cyclohexane-1,3-dione (500 mg, 2.8 mmol) and sodium acetate (229 mg, 2.8 mmol), following the procedure describing the synthesis of 2-acetyl-5-(4-fluoro-phenyl)-cyclohexane-1,3-dione (example 3/a stage 1).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
229 mg
Type
reactant
Reaction Step One
Name
2-acetyl-5-(4-fluoro-phenyl)-cyclohexane-1,3-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]1[CH2:11][C:10](=[O:12])[CH2:9][C:8](=[O:13])[CH2:7]1.[C:14]([O-])(=[O:16])[CH3:15].[Na+].C(C1C(=O)CC(C2C=CC(F)=CC=2)CC1=O)(=O)C>>[C:14]([CH:9]1[C:10](=[O:12])[CH2:11][CH:6]([C:2]2[O:1][CH:5]=[CH:4][CH:3]=2)[CH2:7][C:8]1=[O:13])(=[O:16])[CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
O1C(=CC=C1)C1CC(CC(C1)=O)=O
Name
Quantity
229 mg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Two
Name
2-acetyl-5-(4-fluoro-phenyl)-cyclohexane-1,3-dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1C(CC(CC1=O)C1=CC=C(C=C1)F)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1C(CC(CC1=O)C=1OC=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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